molecular formula C11H11F3O4 B1297733 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone CAS No. 314-98-7

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Cat. No. B1297733
CAS RN: 314-98-7
M. Wt: 264.2 g/mol
InChI Key: XZJWOAIELBEOPH-UHFFFAOYSA-N
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Description

The compound 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is a fluorinated ketone with a trimethoxyphenyl group. While the papers provided do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl ketones has been demonstrated through the reaction of phenyllithium derivatives with carbonyl compounds. For instance, 2,4,6-Tris(trifluoromethyl)phenyllithium reacts with acetaldehyde and acrolein to yield corresponding alcohols, which upon oxidation afford acetophenone and vinyl ketone derivatives . This suggests that similar methodologies could potentially be applied to synthesize 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone by reacting an appropriate phenyllithium compound with a trifluoromethylated carbonyl source.

Molecular Structure Analysis

The molecular structure of fluorinated ketones is characterized by the presence of a carbonyl group (C=O) adjacent to a trifluoromethyl group (CF3). This structure is likely to influence the electronic properties of the molecule due to the strong electron-withdrawing effect of the trifluoromethyl group. The trimethoxyphenyl group would contribute to the overall electron density of the aromatic ring, potentially affecting the reactivity of the ketone .

Chemical Reactions Analysis

Fluorinated ketones typically undergo nucleophilic addition reactions at the carbonyl carbon. The presence of the trifluoromethyl group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. The trimethoxy substituents on the phenyl ring could also influence the reactivity by stabilizing the transition state through resonance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone would be influenced by both the trifluoromethyl and trimethoxyphenyl groups. The trifluoromethyl group is known to increase the lipophilicity and chemical stability of molecules, while the trimethoxyphenyl group could affect the solubility and crystallinity. The exact properties would depend on the interplay between these substituents and the ketone functionality .

Scientific Research Applications

Fluorinated Compounds in Environmental Safety

The presence of per- and polyfluoroalkyl substances (PFASs), which share structural similarities with the specified compound due to their fluorinated nature, has been extensively studied. These compounds are emerging as persistent organic pollutants due to their widespread use in industrial and consumer applications, persistence, bioaccumulation, long-distance migration, and toxicity. The search for new compounds to replace PFASs requires understanding their environmental fate and effects, highlighting the importance of developing fluorinated alternatives with reduced environmental impact (Yu Wang et al., 2019).

Fluorinated Compounds in Organic Synthesis

The review of advances in C-F bond activation showcases the role of fluorinated compounds in the synthesis of new chemical entities. Fluorinated building blocks, including those with trifluoromethyl groups, are crucial for developing versatile non-fluorinated products. Methods to activate C-F bonds are critical for synthesizing fluorinated compounds, indicating the relevance of such compounds in medicinal chemistry and materials science (Qian Shen et al., 2015).

Fluorescent Chemosensors

Fluorinated compounds are also significant in developing fluorescent chemosensors for detecting various analytes. The use of fluorophoric platforms based on fluorinated structures demonstrates their importance in analytical chemistry and diagnostic applications. High selectivity and sensitivity of such chemosensors underline the utility of fluorinated compounds in environmental monitoring and biomedical research (P. Roy, 2021).

Environmental Remediation

Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to "2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone," emphasize the need for understanding the biodegradability and environmental impact of fluorinated compounds. Addressing the environmental fate and effects of these compounds is essential for assessing their safety and developing strategies for their removal from the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Future Directions

The future directions of research or applications involving 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone are not specified in the search results. Given its status as a fluorinated building block , it could potentially be used in the synthesis of various other compounds.

properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWOAIELBEOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345758
Record name 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

CAS RN

314-98-7
Record name 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone
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